molecular formula C19H16N6OS B2833503 N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868970-01-8

N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2833503
CAS No.: 868970-01-8
M. Wt: 376.44
InChI Key: KHPJNBQKCYQLET-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolo-pyridazinyl moiety, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and advanced analytical techniques ensures that the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and ultimately result in cell death. This makes it a promising candidate for the development of new anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide stands out due to its unique combination of a triazolo-pyridazinyl moiety with a benzyl group, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-12-14-4-2-1-3-5-14)13-27-18-7-6-16-22-23-19(25(16)24-18)15-8-10-20-11-9-15/h1-11H,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJNBQKCYQLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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